molecular formula C11H22O2Si B2921512 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde CAS No. 1253978-16-3

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde

Cat. No.: B2921512
CAS No.: 1253978-16-3
M. Wt: 214.38
InChI Key: DHQHYAJJUXLKJM-UHFFFAOYSA-N
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Description

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde is a versatile chemical compound with a complex molecular structure. It is commonly used in synthetic glycobiology and organic synthesis due to its ability to act as both an aldol donor and an aldol acceptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with cyclopropylmethanol, followed by oxidation to form the desired acetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-(Tert-butyldimethylsilyloxy)cyclopropyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-11(6-7-11)8-9-12/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQHYAJJUXLKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253978-16-3
Record name 2-{1-[(tert-butyldimethylsilyl)oxy]cyclopropyl}acetaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2.0 L RBF containing 1-(2,2-dimethoxyethyl)cyclopropanol (17.400 g, 119 mmol) was added DCM (550 ml) and the mixture was allowed to stir at 0° C. for 15 min. 2,4,6-Colliding (63.1 ml, 476 mmol) was added and the reaction was allowed to chill for 5 min before the addition of tert-butyldimethylsilyl triflate (27.3 ml, 119 mmol) over 10 min. The reaction was allowed to stir for 20 min and then analyzed by tlc which showed that all of the tertiary alcohol had been protected as its TBS ether. So, triethylsilyl trifluoromethanesulfonate (53.8 ml, 238 mmol) was added via syringe over 10 min. After 20 min, tic showed all of the material was converted to a baseline Rf material (mixed acetal) and then water (300 mL) was added and the reaction was allowed to stir overnight. The layers were separated. The DCM was washed with dilute HCl to remove the 2,4,6-collidine. The aq. layer was back extracted with DCM. The combined organics were washed with sodium bicarbonate, brine, dried with sodium sulfate and filtered though a plug of silica gel. Desired fractions were collected to give the product.
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
TBS ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
53.8 mL
Type
reactant
Reaction Step Six
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

To a 2.0 L RBF containing 1-(2,2-dimethoxyethyl)cyclopropanol (17.400 g, 119 mmol) was added DCM (550 ml) and the mixture was allowed to stir at 0° C. for 15 min. 2,4,6-Collidine (63.1 ml, 476 mmol) was added and the reaction was allowed to chill for 5 min before the addition of tert-butyldimethylsilyl triflate (27.3 ml, 119 mmol) over 10 min. The reaction was allowed to stir for 20 min and then analyzed by tlc which showed that all of the tertiary alcohol had been protected as its TBS ether. So, triethylsilyl trifluoromethanesulfonate (53.8 ml, 238 mmol) was added via syringe over 10 min. After 20 min, tlc showed all of the material was converted to a baseline Rf material (mixed acetal) and then water (300 mL) was added and the reaction was allowed to stir overnight. The layers were separated. The DCM was washed with dilute HCl to remove the 2,4,6-collidine. The aq. layer was back extracted with DCM. The combined organics were washed with sodium bicarbonate, brine, dried with sodium sulfate and filtered though a plug of silica gel. Desired fractions were collected to give the product.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
63.1 mL
Type
reactant
Reaction Step Two
Quantity
27.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
TBS ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
53.8 mL
Type
reactant
Reaction Step Six
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Name
Quantity
550 mL
Type
solvent
Reaction Step Nine

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